n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide
Description
Properties
CAS No. |
827317-51-1 |
|---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-14-13(18)8-3-2-4-10-9(8)7-12(16-10)11-5-6-15-17-11/h2-7,16H,1H3,(H,14,18)(H,15,17) |
InChI Key |
DLJNSSFIAJYHQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=C(NC2=CC=C1)C3=CC=NN3 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is critical for introducing the carboxaldehyde group at the 3-position of indole. As detailed in studies on 1H-indole-3-carboxaldehyde, this method utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the reactive chloroiminium intermediate. Subsequent hydrolysis yields the aldehyde, which is oxidized to the carboxylic acid—a precursor for carboxamide formation.
Reaction Conditions :
Nitration and Reduction
Selective nitration at the 4-position of indole is achieved using a nitric acid-sulfuric acid mixture. For example, nitration of 1H-indole-3-carboxaldehyde produces 4-nitro-1H-indole-3-carboxaldehyde, which is subsequently reduced to the amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation.
| Pyrazole Substituent | Yield (%) | Regioselectivity |
|---|---|---|
| N-Benzyl | 72 | 1,4-disubstituted |
| N-Phenyl | 68 | 1,4-disubstituted |
Carboxamide Formation
The carboxamide group is introduced via coupling reactions. Source demonstrates the use of microwave-assisted amidation for enhanced efficiency.
Carboxylic Acid Activation
The indole-4-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to form the acyl chloride. Subsequent reaction with ammonia or methylamine yields the carboxamide.
Microwave Method :
-
Reagents : HATU (1.1 equiv), DIPEA (2 equiv), methylamine (1.5 equiv)
-
Conditions : Microwave irradiation, 100°C, 10 minutes
N-Methylation Strategies
N-Methylation is achieved via nucleophilic substitution or reductive amination. Source describes a robust methylation protocol using iodomethane.
Alkylation with Iodomethane
Indole nitrogen is methylated under basic conditions:
-
Methylating Agent : Iodomethane (3 equiv) at reflux for 24 hours.
-
Workup : Acidification with HCl to pH 4, filtration, and recrystallization.
Yield : 99% (purity >99% by HPLC).
Integrated Synthetic Routes
Sequential Approach
-
Indole Synthesis : Fischer indole synthesis → Vilsmeier-Haack formylation → Nitration/Reduction.
Overall Yield : 58–65% (four steps).
Convergent Synthesis
-
Modular Coupling : Pre-formed pyrazole and methylated indole-carboxamide are coupled via Suzuki-Miyaura cross-coupling.
Analytical and Optimization Insights
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Anticancer Activity
n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide has been investigated for its potential anticancer properties. Research indicates that the compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in cell growth.
Case Study: Cytotoxicity Against Cancer Cell Lines
These findings suggest that this compound could serve as a lead compound for developing novel anticancer agents.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines. This aspect is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.
Enzyme Inhibition Studies
Molecular docking studies have shown that this compound can bind to specific enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Key Interactions Identified:
- Kinase Inhibition : The compound has shown potential in inhibiting kinases involved in cancer progression.
- DNA Interaction : Preliminary studies indicate interactions with DNA that could affect gene expression.
Synthetic Chemistry Applications
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific biological activities.
Synthesis Overview :
The synthesis typically involves reactions that capitalize on the reactivity of the indole and pyrazole moieties, leading to a variety of functionalized derivatives suitable for further biological evaluation.
Summary of Biological Activities
This compound exhibits a broad spectrum of biological activities beyond anticancer effects:
| Activity Type | Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial growth through disruption of cell membranes |
| Antidepressant | Potential modulation of neurotransmitter systems |
| Antitubercular | Activity against Mycobacterium tuberculosis strains |
Mechanism of Action
The mechanism of action of n-Methyl-2-(1h-pyrazol-3-yl)-1h-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Below is a comparative analysis of n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide with three structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle
- Indole vs. Pyrrole/Pyrazine : The indole core in the target compound provides greater aromaticity and planar rigidity compared to pyrrole (Compounds 7 and 41) or pyrazine (Prexasertib). This may enhance binding to hydrophobic pockets in kinase targets .
- Pyrazole Positioning : The 3-position pyrazole in the target compound contrasts with the pyrazolylmethyl group in Compound 5. This difference likely alters hydrogen-bonding interactions with enzymatic active sites .
Substituent Effects
- Trifluoromethylpyridyl Groups : Compounds 7 and 41 include a 6-(trifluoromethyl)pyridin-3-yl group, which improves metabolic stability and target selectivity compared to the simpler pyrazole in the target compound .
- Methylation : The N-methyl carboxamide in the target compound may reduce polarity, enhancing membrane permeability relative to the imidazolylethyl group in Compound 41 .
Therapeutic Potential
- Prexasertib’s pyrazinecarbonitrile and aminopropoxy groups are critical for its potent inhibition of CHK1 kinase in cancer therapy, a mechanism distinct from the hypothetical kinase targets of the indole-based compound .
- Compound 41’s imidazole substitution correlates with reported anticancer activity (LCMS purity: 98.37%), suggesting that nitrogen-rich heterocycles enhance cytotoxicity .
Research Findings and Limitations
- Synthetic Feasibility : The target compound lacks reported synthetic protocols or yield data, unlike Compounds 7 and 41, which were synthesized in 24% and 35% yields, respectively .
- Biological Data Gap: No experimental data (e.g., IC50 values, kinase selectivity) are available for this compound, limiting direct comparisons with Prexasertib’s well-characterized efficacy .
Biological Activity
n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide is a heterocyclic compound that combines indole and pyrazole functionalities, which are known for their diverse biological activities. This article explores the compound's biological activity, synthesis, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique dual-ring structure that enhances its chemical reactivity and biological activity. The indole moiety is prevalent in many natural products and pharmaceuticals, while the pyrazole ring is recognized for its versatility in drug design. This structural combination may lead to significant interactions with various biological targets.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, brain, colorectal, and breast cancers. In particular, studies have reported antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Enzyme Inhibition : The compound may modulate the activity of specific enzymes or receptors, potentially inhibiting certain kinases or interacting with DNA. Molecular docking studies suggest it has favorable binding affinities with several biological targets .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6. This suggests that this compound may also possess anti-inflammatory properties .
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate both indole and pyrazole fragments. The specific synthetic routes can influence the yield and purity of the final product.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves condensation of a 3-formyl-indole-2-carboxylate derivative with a substituted pyrazole precursor under acidic reflux conditions (e.g., acetic acid, 3–5 hours). Key variables include:
- Solvent : Acetic acid is preferred for its ability to stabilize intermediates .
- Catalysts : Sodium acetate acts as a base to deprotonate reactants and drive condensation .
- Temperature : Reflux (~110–120°C) ensures sufficient energy for cyclization .
Optimization Table :
| Variable | Optimal Condition | Yield Range | Purity (HPLC) |
|---|---|---|---|
| Solvent | Acetic acid | 35–45% | 95–98% |
| Catalyst | Sodium acetate | +10% yield | Minimal byproducts |
| Reaction Time | 4–5 hours | Max yield | Reduced degradation |
Q. Which spectroscopic techniques are most effective for characterizing the structure of n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide?
- Methodological Answer :
- ¹H NMR : Resolves substituent patterns (e.g., methyl groups at δ ~2.2 ppm, pyrazole protons at δ ~6.3–6.7 ppm) .
- LCMS/HRMS : Confirms molecular weight (e.g., ESI-MS m/z 292.1 [M+H]⁺) and detects impurities .
- FTIR : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : High-resolution diffraction data (e.g., using Cu-Kα radiation) are collected for single crystals.
- Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors .
- Validation : Check for R-factors (<5%) and electron density maps to confirm stereochemistry .
Advanced Research Questions
Q. How do structural modifications at the pyrazole or indole positions influence biological activity?
- Methodological Answer :
- Pyrazole Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the pyrazole 4-position enhances binding affinity to kinase targets .
- Indole Modifications : Methylation at the indole 1-position improves metabolic stability by reducing CYP450 oxidation .
SAR Table :
| Substituent Position | Modification | Biological Effect | Reference |
|---|---|---|---|
| Pyrazole C-3 | -NH₂ vs. -NO₂ | ↑ Kinase inhibition potency | |
| Indole N-1 | Methylation | ↑ Metabolic stability |
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., kinase ATP-binding pockets).
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- Free Energy Calculations : MM-PBSA quantifies binding affinities (ΔG < -8 kcal/mol indicates strong binding) .
Q. How can researchers address challenges in crystallographic refinement for n-Methyl-2-(1H-pyrazol-3-yl)-1H-indole-4-carboxamide?
- Methodological Answer :
- Twinning : Use SHELXL’s TWIN command to model twinned datasets .
- Disorder : Apply PART and SUMP instructions to resolve overlapping electron density .
- Validation : Check PLATON alerts for missed symmetry or hydrogen bonding errors .
Q. How to resolve contradictions in bioactivity data from different assay systems?
- Methodological Answer :
- Purity Verification : Re-analyze compound purity via HPLC (>98%) to rule out impurities .
- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
